(4-(2-Fluorophenyl)thiophen-2-yl)methanamine
Description
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is a heterocyclic amine featuring a thiophene core substituted at the 4-position with a 2-fluorophenyl group and a methanamine moiety at the 2-position. This compound belongs to a broader class of arylthiophene derivatives, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Synthesis routes for similar compounds often involve Suzuki coupling for aryl-thiophene bond formation or LiAlH4 reduction of nitriles or oximes to amines .
Properties
IUPAC Name |
[4-(2-fluorophenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-5,7H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWYACVJUVGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The 4-position on the thiophene ring (as in the target compound) is less common than 5-position substitutions (e.g., ). This positional difference may influence electronic properties and binding interactions in biological targets.
- Fluorine vs. Other Halogens : The 2-fluorophenyl group in the target compound contrasts with bromine () or trifluoromethoxy () substituents. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to bulkier halogens .
- Synthetic Routes : LiAlH4 reduction () and Suzuki coupling () are widely used for aryl-thiophene linkages, suggesting these methods may apply to the target compound’s synthesis.
Implications for Target Compound :
- The 2-fluorophenyl group may enhance lipophilicity and target affinity compared to non-fluorinated analogs (e.g., furan or selenophene derivatives in ).
Electronic and Solubility Properties
- Solubility : Methanamine derivatives with polar groups (e.g., ’s (thiophen-2-yl)methanamine hydrochloride) show enhanced water solubility due to protonation at physiological pH .
Biological Activity
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a fluorophenyl group and an amine functional group, which are critical for its biological interactions. The presence of the fluorine atom may enhance its lipophilicity and influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amine group can form hydrogen bonds with enzymes or receptors, while the thiophene and fluorophenyl rings can engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cell cycle progression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%. Results from these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 15 |
| H157 | 20 |
Case Studies
-
Study on Anticancer Properties :
A study investigated the effect of this compound on A549 lung cancer cells. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Furthermore, it increased levels of cleaved PARP and caspase-3, indicating activation of apoptotic pathways. In vivo experiments in xenograft models showed significant tumor reduction without noticeable toxicity . -
Antimicrobial Efficacy :
In another study, the compound was tested against common bacterial strains associated with infections. The results highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
